molecular formula C14H26N2O2S2 B1414232 1-Pentanone, 5-(3R)-1,2-dithiolan-3-yl-1-[4-(2-hydroxyethyl)-1-piperazinyl]- CAS No. 1451180-79-2

1-Pentanone, 5-(3R)-1,2-dithiolan-3-yl-1-[4-(2-hydroxyethyl)-1-piperazinyl]-

Cat. No. B1414232
CAS RN: 1451180-79-2
M. Wt: 318.5 g/mol
InChI Key: DYYJKRVHSIVXNP-CYBMUJFWSA-N
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Description

The compound is a derivative of pentanone, which is a type of ketone. Ketones are organic compounds characterized by a carbonyl group (C=O) bonded to two other carbon atoms . In this case, the pentanone has been modified with a 1,2-dithiolan-3-yl group, a hydroxyethyl group, and a piperazinyl group. These modifications likely significantly alter the properties of the original pentanone.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the 1,2-dithiolan-3-yl group might be introduced through a reaction with a suitable 1,2-dithiolane derivative. The hydroxyethyl and piperazinyl groups could be introduced through reactions with appropriate reagents .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The carbonyl group of the pentanone would be a key feature, but the 1,2-dithiolan-3-yl, hydroxyethyl, and piperazinyl groups would each add additional complexity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbonyl group, which is typically quite reactive. The other functional groups could also participate in reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple functional groups could result in a variety of potential intermolecular interactions, influencing properties such as solubility, boiling point, and melting point .

Scientific Research Applications

Maillard Reaction in Food Chemistry

  • 5-Hydroxy-3-mercapto-2-pentanone in Maillard Reaction : Identified as a key intermediate in the degradation of thiamine and the generation of aroma compounds, 5-Hydroxy-3-mercapto-2-pentanone plays a significant role in the Maillard reaction, contributing to flavor development in thermally processed foods (Cerny & Guntz-Dubini, 2008).

Anticancer Research

  • Anti-Bone Cancer Activity : A heterocyclic compound synthesized using a derivative of 1-Pentanone showed promising in vitro anticancer activities against human bone cancer cell lines (Lv et al., 2019).

Cognitive and Neuropharmacology

  • Cognitive Modulation : Studies suggest that derivatives of 1-Pentanone can modulate cognitive processes, including learning and memory, by acting as 5-HT4 receptor agonists or antagonists (Marchetti et al., 2000).

Atmospheric Chemistry

  • Atmospheric Reactions : The gas-phase reaction of OH radicals with 5-Hydroxy-2-pentanone, a product of n-pentane degradation, has been studied for its atmospheric implications (Aschmann et al., 2003).

Antihypertensive Activity

  • Antihypertensive Agents : Certain derivatives exhibit potent antihypertensive activity, potentially useful for hypertension treatment (Bogeso et al., 1988).

Antioxidant and Cytotoxic Agents

  • Antioxidant and Cytotoxic Properties : Some derivatives show significant antioxidant activities and cytotoxic effects against cancer cell lines, highlighting their potential in cancer therapy and as antioxidant agents (Mistry et al., 2016).

Psychopharmacology

  • Atypical Antipsychotic Agents : Research into cyclic benzamides, which include derivatives of 1-Pentanone, suggests their potential as atypical antipsychotic agents, offering new avenues in the treatment of schizophrenia (Norman et al., 1994).

Phosphodiesterase 5 Inhibitors

  • PDE5 Inhibition : Derivatives of 1-Pentanone have been identified as potent inhibitors of phosphodiesterase 5 (PDE5), with implications in cardiovascular and central nervous system disorders (Hughes et al., 2010).

Anti-Malarial Activity

  • Anti-Malarial Agents : Certain piperazine derivatives show anti-malarial activity, underscoring their potential in developing new malaria treatments (Cunico et al., 2009).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, the specific biological targets would need to be known. If it’s intended for use in a chemical reaction, the reaction conditions and other reactants would influence its behavior .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Depending on its specific properties, it could potentially be flammable, toxic, or corrosive. Always refer to the material safety data sheet (MSDS) for specific safety information .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and the interests of researchers. It could potentially be explored for use in pharmaceuticals, materials science, or as a reagent in chemical synthesis .

properties

IUPAC Name

5-[(3R)-dithiolan-3-yl]-1-[4-(2-hydroxyethyl)piperazin-1-yl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2S2/c17-11-10-15-6-8-16(9-7-15)14(18)4-2-1-3-13-5-12-19-20-13/h13,17H,1-12H2/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYJKRVHSIVXNP-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)N2CCN(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSS[C@@H]1CCCCC(=O)N2CCN(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pentanone, 5-(3R)-1,2-dithiolan-3-yl-1-[4-(2-hydroxyethyl)-1-piperazinyl]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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